3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid
Description
Historical Context and Discovery
The development of 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid emerged from extensive research into benzodioxane derivatives, which gained prominence following discoveries of naturally occurring compounds containing similar structural motifs. The benzodioxane framework was first recognized for its biological significance when researchers identified its presence in silybin, a naturally occurring flavonolignan isolated from Silybum marianum. This discovery established the foundation for systematic investigation of benzodioxane-containing compounds, ultimately leading to the synthesis and characterization of various derivatives including the propionic acid variant under examination.
The synthetic development of this particular compound occurred as part of broader efforts to create novel heterocyclic systems with enhanced chemical and biological properties. Research groups focusing on benzodioxane chemistry recognized the potential of introducing carboxylic acid functionalities to enhance solubility and reactivity profiles. The propionic acid derivative represents a strategic modification that maintains the core benzodioxane structure while introducing additional functional group diversity.
Historical investigations into benzodioxane compounds revealed their versatility as synthetic intermediates and their capacity to undergo various chemical transformations. Early synthetic methodologies established by researchers demonstrated that benzodioxane systems could be effectively functionalized at multiple positions, providing access to diverse chemical libraries. The propionic acid derivative specifically emerged from efforts to create water-soluble analogues of lipophilic benzodioxane compounds, addressing limitations in solubility and bioavailability that characterized earlier derivatives.
Classification and Nomenclature Systems
3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid belongs to the classification of heterocyclic organic compounds, specifically categorized within the benzodioxane family. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups and heterocyclic systems. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is properly designated as 3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid.
The Chemical Abstracts Service has assigned this compound the registry number 36099-14-6, providing a unique identifier for chemical databases and regulatory documentation. This registration system ensures precise identification across various chemical information systems and facilitates accurate cross-referencing in scientific literature. The molecular formula C₁₁H₁₂O₅ describes the compound's elemental composition, while the molecular weight of 224.21 grams per mole provides essential information for stoichiometric calculations and analytical procedures.
Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different structural features. The compound may be referenced as propanoic acid, 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)oxy]-, highlighting the propionic acid backbone with the benzodioxin substituent. This nomenclature variation facilitates literature searches and ensures comprehensive coverage in chemical databases that may employ different naming conventions.
Table 1: Nomenclature and Identification Data for 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid
Importance in Organic Chemistry Research
The significance of 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid in organic chemistry research stems from its unique structural characteristics and synthetic accessibility. Research investigations have established that benzodioxane derivatives serve as valuable building blocks for constructing complex molecular architectures. The propionic acid functionality introduces additional reactivity patterns that expand the synthetic utility of the benzodioxane core, enabling access to diverse chemical transformations and product libraries.
Contemporary research has demonstrated the compound's utility as an intermediate in the synthesis of biologically active molecules. Studies focusing on enzyme inhibitory activities have revealed that benzodioxane-containing compounds exhibit substantial interactions with various biological targets. The propionic acid derivative specifically provides opportunities for conjugation reactions and prodrug development strategies, enhancing the therapeutic potential of benzodioxane-based pharmaceuticals.
The compound's structural complexity makes it an attractive target for synthetic methodology development. Research groups have utilized this molecule to demonstrate novel synthetic approaches and to validate new reaction conditions. The presence of multiple functional groups, including the ether linkage, aromatic system, and carboxylic acid functionality, provides numerous sites for chemical modification and derivatization reactions.
Analytical chemistry research has benefited from the compound's well-defined spectroscopic properties, which serve as reference standards for characterizing related benzodioxane derivatives. The molecule's predictable nuclear magnetic resonance signatures and mass spectrometric fragmentation patterns facilitate structure elucidation studies for unknown compounds containing similar structural motifs. This analytical utility extends the compound's research value beyond synthetic applications into areas of chemical identification and quality control.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid represents a sophisticated example of heterocyclic design that combines aromatic stability with conformational flexibility. The benzodioxane core features two oxygen atoms incorporated into a six-membered ring system that is fused to a benzene ring, creating a tricyclic framework with unique electronic properties. This structural arrangement provides both rigidity through the aromatic system and flexibility through the saturated dioxane portion.
The positioning of the propionic acid substituent at the 6-position of the benzodioxane system creates a specific spatial arrangement that influences the compound's chemical behavior and biological activity. Research has demonstrated that the relative position of substituents on benzodioxane systems significantly affects their pharmacological properties. The 6-position attachment provides optimal spacing between the heterocyclic core and the carboxylic acid functionality, facilitating interactions with biological targets while maintaining structural integrity.
Conformational analysis of the compound reveals that the dioxane ring adopts a chair conformation similar to cyclohexane, while the ether linkage connecting the propionic acid chain provides rotational freedom around the carbon-oxygen bonds. This conformational flexibility allows the molecule to adapt its three-dimensional structure to optimize binding interactions with various chemical and biological targets, enhancing its versatility as a synthetic intermediate and potential pharmaceutical agent.
Table 2: Structural and Physical Properties of 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid
The electronic structure of the compound exhibits characteristics typical of both aromatic and aliphatic systems. The benzene ring maintains its aromatic character with delocalized π-electrons, while the dioxane ring displays saturated hydrocarbon properties with localized σ-bonds. The ether oxygen atoms introduce electron-donating effects that influence the overall electronic distribution within the molecule, affecting both its chemical reactivity and spectroscopic properties.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)3-4-14-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSUFSSNJPUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydrobenzodioxin Intermediate
A common approach to prepare the 2,3-dihydrobenzodioxin ring involves the condensation of catechol with a suitable dibromoalkyl ester, such as 2,3-dibromopropionate, under basic conditions in a hydrocarbon solvent like toluene. The reaction is catalyzed by a phase transfer catalyst such as polyethylene glycol and uses potassium carbonate or potassium hydroxide as the base.
| Parameter | Details |
|---|---|
| Starting materials | Catechol, 2,3-dibromopropionate |
| Base | Potassium carbonate or potassium hydroxide |
| Solvent | Toluene (hydrocarbon solvent) |
| Catalyst | Polyethylene glycol (phase transfer catalyst) |
| Temperature | 70–150 °C |
| Reaction time | 3–10 hours |
| Side products | Ethyl-2-bromoacrylate (requires purification) |
Procedure Summary:
Catechol is reacted with the base in toluene, water is removed by reflux, then polyethylene glycol and 2,3-dibromopropionate are added gradually to control frothing. The mixture is stirred at elevated temperature for several hours, followed by filtration and concentration to isolate ethyl 2,3-dihydrobenzodioxin-2-carboxylate, a key intermediate.
Conversion to 3-(2,3-Dihydro-benzodioxin-6-yloxy)-propionic acid
The next step involves hydrolysis or further functionalization of the ester intermediate to yield the propionic acid derivative. This can be achieved by saponification under basic conditions or by nucleophilic substitution reactions introducing the propionic acid moiety.
In some synthetic routes, the 2,3-dihydrobenzodioxin-6-yl moiety is first functionalized at the 6-position with a leaving group (e.g., bromide), which is then displaced by a nucleophile such as a propionate anion or its equivalent to form the ether linkage to the propionic acid side chain.
Alternative Synthetic Routes
Other methods reported in literature involve:
- Reaction of 2,3-dihydrobenzodioxin-6-amine derivatives with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide intermediates, which can be further transformed into the target acid.
- Use of phase transfer catalysis and controlled pH conditions to optimize yields and reduce side products.
Detailed Research Findings and Analysis
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is not well-characterized. its structure suggests potential interactions with enzymes or receptors that recognize the benzodioxin moiety. The propionic acid group may also facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.
(2,3-Dihydro-1,4-benzodioxin-6-yloxy)acetic acid: Another closely related compound with slight variations in the side chain.
Uniqueness
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is unique due to its specific combination of the benzodioxin ring and the propionic acid group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Biological Activity
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid (CAS No. 36099-14-6) is an organic compound characterized by a benzodioxin ring system and a propionic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C11H12O5
- Molecular Weight : 224.21 g/mol
- Boiling Point : Approximately 353.5 °C (predicted)
- Density : 1.318 g/cm³ (predicted)
- pKa : 4.22 (predicted)
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, particularly enzymes and receptors that recognize the benzodioxin structure. The propionic acid group may enhance binding affinity to specific molecular targets, influencing biochemical pathways critical for therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of similar benzodioxin derivatives have shown promise in modulating inflammatory responses, which could be relevant for conditions such as arthritis or other inflammatory diseases.
- Neuroprotective Effects : Compounds related to this compound have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting a potential role in protecting neuronal cells from damage.
Research Findings and Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Neuropathic Pain : A series of dihydro-benzofuran derivatives were assessed for their efficacy in animal models of neuropathic pain. These studies indicated that modifications to the benzodioxin structure could enhance analgesic properties while reducing side effects associated with traditional pain medications .
- Inflammation Modulation : In vitro studies demonstrated that benzodioxin derivatives could inhibit the expression of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism through which these compounds could exert anti-inflammatory effects .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid with high purity?
- Methodological Answer : Optimize reaction conditions using a two-step approach: (1) Coupling of 2,3-dihydrobenzo[1,4]dioxin-6-ol with propionic acid derivatives via nucleophilic substitution, and (2) purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress by thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) (>98% purity threshold). Use anhydrous solvents (e.g., tetrahydrofuran) and catalysts like NaBH₄ under inert atmospheres to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the benzodioxin moiety (δ 4.2–4.5 ppm for dioxin protons) and propionic acid chain (δ 2.5–3.0 ppm for methylene groups). Validate molecular weight using electrospray ionization mass spectrometry (ESI-MS). Cross-reference spectral data with PubChem or Reaxys entries to resolve ambiguities .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reverse-phase column to detect and quantify impurities (e.g., unreacted intermediates). Calibrate against certified reference materials (CRMs) and apply a limit of detection (LOD) ≤ 0.1% .
Advanced Research Questions
Q. How can researchers investigate the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess mass loss under controlled heating (e.g., 25–500°C at 10°C/min). Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. Use pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to characterize decomposition byproducts (e.g., benzoquinones or CO₂) .
Q. What experimental designs are effective for resolving contradictions in reported biological activity data?
- Methodological Answer : Apply factorial design (e.g., 2^k designs) to systematically vary factors such as concentration, pH, and temperature. Use ANOVA to identify significant interactions. For instance, if conflicting data arise from solvent polarity effects, test dimethyl sulfoxide (DMSO) vs. aqueous buffers and analyze via dose-response curves .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Compare with structurally analogous compounds (e.g., caffeic acid derivatives) to infer structure-activity relationships (SARs) .
Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) such as in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring. Optimize parameters (residence time, catalyst loading) via response surface methodology (RSM) .
Q. How can researchers assess the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–50°C). Quantify degradation products via LC-MS and calculate half-lives (t₁/₂) using first-order kinetics. Compare with perfluoroalkyl substances (PFAS) degradation protocols, adapting methods from Pan et al. (2018) for trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
